molecular formula C13H26N2O2 B13065803 tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate

tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate

Cat. No.: B13065803
M. Wt: 242.36 g/mol
InChI Key: VHEVZFOSUYYRBL-UHFFFAOYSA-N
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Description

Chemical Profile tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate is an organic compound with the CAS Number 1782724-58-6 . It has a molecular formula of C 13 H 26 N 2 O 2 and a molecular weight of 242.36 g/mol . The compound is a carbamate derivative featuring a piperidine ring, which is a common structural motif in medicinal chemistry. Research Applications and Value This compound serves as a valuable chemical building block (intermediate) in organic synthesis and pharmaceutical research. The structure incorporates a piperidine ring, a frequent component in bioactive molecules, and a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding amines during multi-step synthetic sequences . While specific biological data for this exact molecule is not widely published, its core structure is highly relevant. Scientific literature indicates that closely related 1-(piperidin-4-yl) heterocyclic derivatives are actively investigated as key scaffolds in the development of novel therapeutics . For instance, such structures are being explored as inhibitors of the NLRP3 inflammasome . The NLRP3 inflammasome is a complex implicated in the immune system's inflammatory response, and its dysregulation is associated with a range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . Research into inhibitors of this target represents a significant area of drug discovery. Usage Note This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-5-11-8-10(6-7-14-11)9-15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)

InChI Key

VHEVZFOSUYYRBL-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCN1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[(2-ethylpiperidin-4-yl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group serves as a transient protecting group for amines. Acidic hydrolysis is the primary method for its removal:

  • Reaction Conditions : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane/water mixtures .

  • Mechanism : The Boc group undergoes protonation, followed by cleavage to release CO₂ and form the corresponding ammonium salt.

  • Example : In a Boc-deprotection protocol, TFA (25 mL) was used to cleave the Boc group from a piperidine carbamate derivative at room temperature for 10 hours, yielding the free amine in >90% efficiency .

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation reactions:

Sulfonylation

  • Reagents : Methanesulfonyl chloride (MsCl) in pyridine or dichloromethane with triethylamine (Et₃N) .

  • Conditions :

    Reaction ComponentQuantityTemperatureTimeYield
    Boc-protected amine5.00 g20°C16 h91%
    MsCl2.13 mL0°C → RT
  • Product : tert-Butyl [(1-methanesulfonyl-2-ethylpiperidin-4-yl)methyl]carbamate .

Acylation

  • Reagents : Benzoyl chloride in DCM with Et₃N .

  • Outcome : Formation of a stable acylated derivative, confirmed by ¹H NMR and mass spectrometry .

Stability Under Basic Conditions

Carbamates exhibit stability in mild bases but degrade under strong alkaline conditions:

  • Base-Mediated Decarboxylation : Alkanoyloxycarbamates undergo intramolecular decarboxylation in the presence of cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), yielding alkylamines .

  • Example : A piperidine carbamate derivative treated with Cs₂CO₃ in DMF at 40°C for 12 hours produced decarboxylated products in 75–95% yields .

Hydrogen Bonding and Rotameric Effects

The carbamate group participates in hydrogen bonding, influencing its conformational equilibrium:

  • syn/anti Isomerism : In polar solvents, the syn-rotamer predominates due to intramolecular hydrogen bonding between the carbamate oxygen and adjacent NH group .

  • Impact on Reactivity : The syn-rotamer enhances electrophilic reactivity at the carbamate carbonyl, as observed in kinetic studies .

Comparative Reactivity Data

The table below summarizes key reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Boc DeprotectionTFA/DCM, 25°C, 10 hFree amine>90%
SulfonylationMsCl, Et₃N, DCM, 20°C, 1 hSulfonamide derivative89%
Base-Mediated CleavageCs₂CO₃, DMF, 40°C, 12 hDecarboxylated amine75–95%
AcylationBenzoyl chloride, Et₃N, DCM, 2 hBenzoylated carbamate90%

Scientific Research Applications

Organic Synthesis

Protecting Group in Synthesis
One of the primary applications of tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate is as a protecting group for amines during multi-step organic synthesis. This function allows chemists to selectively react other functional groups without interference from amine functionalities. The compound can be easily removed under mild conditions, restoring the amine for further reactions.

Reactivity and Functionalization
The carbamate functional group in this compound enables it to participate in nucleophilic substitution reactions, facilitating the formation of new compounds with desired biological activities. Its ability to undergo hydrolysis under acidic or basic conditions allows for further derivatization, which is essential for developing novel therapeutic agents.

Medicinal Chemistry

Drug Development
The structural characteristics of this compound make it a candidate for drug design and development. Its interactions with biological targets can lead to the discovery of new drugs with specific pharmacological profiles. Preliminary studies suggest that compounds related to this structure may interact with neurotransmitter systems, including serotonin and dopamine pathways, indicating potential applications in treating neurological disorders .

Bioavailability Studies
Research has indicated that understanding the bioavailability of drugs involving carbamates like this compound is crucial for optimizing formulations. Studies on topical applications have focused on the absorption and systemic circulation of drug molecules, which is vital for evaluating their efficacy and safety .

Table 1: Summary of Applications in Research

Application AreaDescriptionReferences
Organic SynthesisUsed as a protecting group for amines; facilitates selective reactions,
Medicinal ChemistryPotential drug candidate; interacts with neurotransmitter systems ,
BioavailabilityStudies on skin absorption and systemic effects of topical formulations ,

Case Study: Interaction Studies

A study focused on the interaction of this compound with various receptors highlighted its potential as an antagonist at specific sites. This research underscores its relevance in developing compounds that modulate neurotransmitter activity, which could lead to advancements in treating psychiatric conditions .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate and related piperidine-based carbamates:

Compound Name Substituents on Piperidine Carbamate Position Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-ethyl, methylcarbamate at C4 C4 (via CH2) ~242.36* Potential intermediate in drug synthesis N/A
tert-Butyl (piperidin-4-ylmethyl)carbamate None (parent piperidine) C4 (via CH2) 228.33 Amine protection; pharmaceutical intermediate
tert-Butyl (4-methylpiperidin-4-yl)carbamate 4-methyl C4 200.28 Conformational rigidity for receptor binding
tert-Butyl N-(ethyl)-N-(piperidin-4-yl)carbamate Ethyl on N, carbamate at C4 C4 228.33 Structural isomer; dual substituent effects
tert-Butyl ((3R,4R)-3-methylpiperidin-4-yl)carbamate 3-methyl (stereospecific R,R) C4 201.27 Stereochemical influence on bioactivity
tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate 1-(4-cyanopyridin-2-yl) substituent C4 287.35 Enhanced polarity for solubility

*Calculated molecular weight based on formula C13H26N2O2.

Key Observations:

Stereochemical variations, as seen in tert-butyl ((3R,4R)-3-methylpiperidin-4-yl)carbamate, highlight the importance of chirality in drug-receptor interactions .

Carbamate Linkage :

  • Methylenecarbamate bridges (e.g., tert-butyl (piperidin-4-ylmethyl)carbamate) enhance metabolic stability compared to direct C4-carbamate attachments .

Synthetic Utility :

  • The Boc group in these compounds facilitates stepwise synthesis of complex molecules, such as kinase inhibitors (e.g., Tofacitinib derivatives), where piperidine scaffolds are common .

Physicochemical Properties: Polar substituents (e.g., 4-cyanopyridinyl in ) improve aqueous solubility, whereas alkyl groups (e.g., ethyl or methyl) enhance lipophilicity, influencing pharmacokinetics.

Biological Activity

tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate is a chemical compound that has garnered attention in pharmaceutical chemistry due to its unique structure and potential biological activities. With a molecular formula of C13H26N2O2, it features a carbamate functional group, which plays a pivotal role in its reactivity and applications in organic synthesis.

The synthesis of this compound typically involves the reaction of 2-ethylpiperidine with tert-butyl chloroformate. The reaction conditions generally include the use of a base such as triethylamine to neutralize byproducts, and it is often monitored through thin-layer chromatography (TLC) to ensure completion. In industrial applications, automated reactors may be utilized for enhanced yield and purity .

Biological Activity

The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of various bioactive molecules. It is particularly noted for its applications in the development of pharmaceuticals, where it serves as a protecting group for amines during multi-step synthesis processes.

Research indicates that this compound may interact with biological targets through nucleophilic substitution reactions. This property is crucial for the development of new compounds with desired biological activities. However, specific interactions with biological targets remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the structural analogs and derivatives of this compound, highlighting their potential therapeutic applications:

  • Inhibition Studies : A study on related compounds demonstrated that certain derivatives could act as inhibitors for key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase. These findings suggest potential applications in treating conditions like Alzheimer's disease .
  • Protective Effects : Another research effort focused on a structurally similar compound that showed protective effects against amyloid beta-induced cytotoxicity in astrocyte cells. This suggests that modifications based on the carbamate structure could lead to compounds with neuroprotective properties .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds have revealed that modifications to the piperidine ring can significantly alter bioavailability and efficacy, emphasizing the importance of structural design in drug development .

Comparative Analysis

The following table summarizes some structural analogs and their unique attributes:

Compound NameStructure FeaturesUnique Attributes
tert-Butyl carbamateLacks piperidine ringSimpler structure without additional functionalities
4-MethylpiperidineContains piperidine ringLacks the carbamate group
tert-butyl N-[4-hydroxypiperidin-4-yl)methyl]carbamateHydroxyl group instead of methylDifferent functional group affecting reactivity
tert-butyl N-(2-methylpiperidin-4-yl)methylcarbamateSimilar structure but with methylVariation in substituent affecting properties

Q & A

Q. What are the common synthetic routes for tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with 2-ethylpiperidine derivatives. Key steps include:
  • Protection : The piperidine nitrogen is protected using tert-butyl carbamate (Boc) groups via carbamate coupling reagents like di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base such as triethylamine (TEA) .
  • Functionalization : Subsequent alkylation or reductive amination introduces the ethyl group at the piperidine 2-position.
  • Purification : Column chromatography or recrystallization is used to isolate the product, with yields optimized by controlling temperature (0–25°C) and reaction time (12–24 hours) .
  • Validation : Purity is confirmed via HPLC (>95%) and NMR spectroscopy (e.g., absence of unprotected amine protons at δ 1.4–1.6 ppm) .

Q. How is tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate characterized spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : The Boc group is identified by tert-butyl protons (δ 1.4 ppm, singlet) and carbamate carbonyl (δ 155–160 ppm). Piperidine protons appear as multiplets between δ 2.5–3.5 ppm, while ethyl groups show triplets near δ 1.2–1.3 ppm .
  • IR Spectroscopy : Carbamate C=O stretching vibrations are observed at ~1680–1700 cm⁻¹, and N-H stretches (if deprotected) at ~3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₄H₂₇N₂O₂: 267.207) .

Advanced Research Questions

Q. What strategies mitigate side reactions during the alkylation of the piperidine ring in this compound?

  • Methodological Answer : Competing N-alkylation versus O-alkylation can occur. To suppress side reactions:
  • Use bulky bases (e.g., DIPEA) to favor N-alkylation .
  • Employ polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect intermediates .
  • If O-alkylation products form, selective hydrolysis (e.g., aqueous HCl in THF) removes undesired esters .

Q. How does stereochemistry at the piperidine 2-ethyl position influence biological activity?

  • Methodological Answer :
  • Enantiomeric Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, with retention times validated against pure standards .
  • Pharmacological Assays : Stereoisomers are tested for receptor binding affinity (e.g., µ-opioid or σ receptors) using radioligand displacement assays. For example, (R)-enantiomers may show 10-fold higher activity than (S)-enantiomers due to steric compatibility with hydrophobic receptor pockets .
  • Molecular Dynamics : Docking simulations (e.g., AutoDock Vina) predict interactions between the ethyl group and receptor residues (e.g., π-alkyl interactions with Phe residues) .

Q. What analytical methods resolve discrepancies in reported melting points or solubility data?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Determines precise melting points (±1°C) and detects polymorphs (e.g., Form I melts at 98°C vs. Form II at 105°C) .
  • Solubility Studies : Use shake-flask methods in PBS (pH 7.4) or DMSO, with quantification via UV-Vis spectroscopy (λ_max ~254 nm). Conflicting data may arise from impurities; repurification via recrystallization (ethanol/water) is advised .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in a laboratory setting?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent Boc group hydrolysis .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the compound’s stability under acidic conditions?

  • Methodological Answer :
  • Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) in THF/water (1:1) at 25°C. Monitor Boc deprotection via ¹H NMR (disappearance of tert-butyl signal) .
  • pH-Dependent Kinetics : Use UV-Vis spectroscopy to track degradation rates. For example, t₁/₂ at pH 2 may be 2 hours vs. 24 hours at pH 4, explaining variability in literature .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in peptidomimetic drug design?

  • Methodological Answer :
  • Peptide Coupling : The carbamate group is deprotected (e.g., TFA/DCM) to generate a free amine, which is coupled to carboxylic acids using HATU/DIPEA .
  • Bioisosteric Replacement : The piperidine-ethyl moiety mimics proline residues in peptides, enhancing metabolic stability while retaining conformational rigidity .

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